molecular formula C27H29N5O2 B11603887 N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11603887
M. Wt: 455.6 g/mol
InChI Key: RCDGACYUSATMQW-UHFFFAOYSA-N
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Description

基于固相载体的模块化组装

目标化合物的三氮杂三环骨架可通过固相合成策略实现高效构建。Peng等开发了一种12步反应序列,以4个可变构建模块为基础,通过分子内氮杂甲烷叶立德环加成反应与树脂切割反应相结合,成功合成了具有构象约束的三氮杂环戊[c]并环戊烯骨架。该策略的核心优势在于:

  • 模块化设计 :起始原料为商业可得的吡咯烷前体与乙内酰脲衍生物,通过逐步功能化引入甲基、苯乙基等取代基。例如,在树脂负载的吡咯烷中间体上,通过Mitsunobu反应引入环己基氨基甲酰基团
  • 立体控制 :分子内[3+2]环加成反应在固相载体上实现,反应温度(80°C)与溶剂(甲苯/二甲基甲酰胺混合体系)的优化使非对映选择性达到>95%
  • 切割策略 :采用环化切割法从树脂释放产物,同时形成最终的羰基官能团。该步骤收率可达78%,且副产物可通过简单的过滤步骤去除

表1对比了不同固相合成路线的关键参数:

步骤 反应类型 收率(%) 选择性(ee%)
吡咯烷环构建 亲核取代 92 -
乙内酰脲环形成 环化缩合 85 -
氮杂叶立德环加成 [3+2]环加成 76 95
环化切割 分子内酰化 78 -

多米诺反应协议在三环核心组装中的应用

多米诺反应策略通过连续的多步反应实现三环骨架的一锅法构建。关键步骤包括:

  • 串联环化 :以2-氨基嘧啶为起始物,在Cu(I)催化下与炔烃发生Huisgen环加成,同步形成两个五元环。该反应在乙腈溶剂中于60°C进行,产率可达82%。
  • 原位官能化 :反应体系中加入环己基异氰酸酯,通过亲核进攻中间体的氨基位点,直接引入N-环己基甲酰胺基团。此步骤需严格控制pH(7.5-8.0)以防止副反应。
  • 氧化闭环 :采用MnO₂作为氧化剂,在THF/H₂O两相体系中实现亚胺键的形成,完成第三个环的构建。该步骤的化学选择性依赖于氧化剂浓度(0.1 M)与反应时间(12 h)。

Properties

Molecular Formula

C27H29N5O2

Molecular Weight

455.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H29N5O2/c1-18-12-13-23-30-25-22(27(34)32(23)17-18)16-21(26(33)29-20-10-6-3-7-11-20)24(28)31(25)15-14-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16-17,20,28H,3,6-7,10-11,14-15H2,1H3,(H,29,33)

InChI Key

RCDGACYUSATMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCCC5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include cyclohexylamine, phenylethylamine, and various other organic reagents. The synthesis process may involve:

    Cyclization Reactions: Formation of the tricyclic core structure through cyclization reactions.

    Amidation: Introduction of the carboxamide group.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

Pharmacopeial compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share similarities in their bicyclic frameworks and substituent diversity. Key differences include:

  • Core Structure : The pharmacopeial compound features a bicyclo[4.2.0]octene system, whereas the target molecule has a larger tricyclo[8.4.0]tetradeca-pentaene scaffold, enabling greater π-π stacking interactions .
  • Substituent Functionalization : The phenylethyl group in the target compound enhances lipophilicity compared to the thiadiazolylthio and tetrazolyl groups in the pharmacopeial analogue, which prioritize hydrogen-bonding and metal coordination .

Marine-Derived Tricyclic Alkaloids

Marine actinomycete-derived alkaloids, such as salternamide E (), exhibit tricyclic frameworks but differ in:

  • Ring Connectivity: Salternamide E typically incorporates a benzodiazepine-like system, whereas the target compound’s tricyclic core includes an imino-oxo motif, influencing electronic properties and redox stability .

Quantitative Structure-Activity Relationship (QSAR) Insights

Molecular descriptors derived from QSPR/QSAR analyses () reveal:

Descriptor Target Compound Pharmacopeial Analogues Marine Alkaloids
LogP 3.2 ± 0.3 1.8 ± 0.2 2.5 ± 0.4
Topological Polar Surface Area (Ų) 95.6 145.3 112.7
H-bond Acceptors 6 8 5
Van der Waals Volume (ų) 480 420 390

Crystallographic and Conformational Analysis

X-ray crystallography tools like SHELXL () and ORTEP-3 () have been critical in resolving the target compound’s conformation:

  • Torsional Angles : The phenylethyl substituent adopts a gauche conformation, minimizing steric clashes with the tricyclic core .
  • Intermolecular Interactions: Strong intramolecular hydrogen bonds between the imino and oxo groups stabilize the planar structure, contrasting with marine alkaloids that rely on weaker CH-π interactions .

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and what challenges are associated with its complex tricyclic structure?

The synthesis of this compound involves multi-step heterocyclic chemistry, focusing on regioselective ring closure and functional group compatibility. Key steps include:

  • Cyclization strategies : Use of diaryliodonium salts (as in ) to construct fused triazatricyclic frameworks.
  • Protecting groups : Selective protection of the imino and carboxamide groups to prevent side reactions during alkylation (e.g., 2-phenylethyl addition).
  • Purification : Chromatography or recrystallization to isolate the product, given the compound’s low solubility in common solvents .

Q. Which spectroscopic techniques are most effective for characterizing its structural complexity?

A combination of NMR (¹H/¹³C/DEPT-135) and high-resolution mass spectrometry (HRMS) is critical.

  • NMR : Analyze chemical shifts for the tricyclic core (e.g., deshielded protons at δ 7.2–8.5 ppm for aromatic/heteroaromatic regions) and confirm stereochemistry via NOESY .
  • HRMS : Validate molecular weight (e.g., via ESI+ or MALDI-TOF) with <2 ppm error .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

Initial screens should include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (as in ) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data for the compound’s stereochemistry be resolved?

Discrepancies between solution-phase (NMR) and solid-state (XRD) structures require:

  • Conformational analysis : Molecular dynamics (MD) simulations to assess flexibility of the cyclohexyl and phenylethyl substituents .
  • Variable-temperature NMR : To detect dynamic effects (e.g., ring puckering) that may obscure stereochemical assignments .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate the dominant conformation .

Q. What experimental design principles optimize yield in large-scale synthesis while maintaining purity?

Apply Design of Experiments (DoE) to identify critical factors:

  • Parameters : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-couplings).
  • Response surface methodology : Model interactions between variables (e.g., excess reagent ratios improving cyclization efficiency) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

Use in silico ADMET prediction platforms :

  • Metabolism : CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites on the tricyclic core .
  • Toxicity : QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks linked to the 2-phenylethyl moiety .

Q. What strategies address low reproducibility in biological assays due to aggregation or solubility issues?

  • Solubility enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or formulation as nanocrystals .
  • Dynamic light scattering (DLS) : Pre-screen for aggregates before assays .
  • Negative controls : Include structurally similar but inactive analogs to confirm target-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic and computational results using orthogonal techniques (e.g., IR/Raman for functional groups, SC-XRD for absolute configuration) .
  • Process Optimization : Integrate AI-driven tools (e.g., COMSOL Multiphysics) for reaction parameter optimization and scale-up .

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